REACTION_CXSMILES
|
[CH2:1]1[CH:8]([N:9]2[C:13](=[O:14])[C:12]3[CH:15]=[CH:16][CH:17]=[C:18]([NH2:19])[C:11]=3[CH2:10]2)[C:6](=[O:7])[NH:5][C:3](=[O:4])[CH2:2]1.Cl.C(N(CC)CC)C>CO>[NH2:19][C:18]1[CH:17]=[CH:16][CH:15]=[C:12]2[C:11]=1[CH2:10][N:9]([CH:8]1[CH2:1][CH2:2][C:3](=[O:4])[NH:5][C:6]1=[O:7])[C:13]2=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the liberated lenalidomide was filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
NC1=C2CN(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |